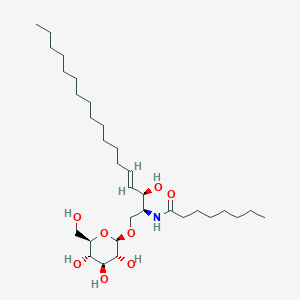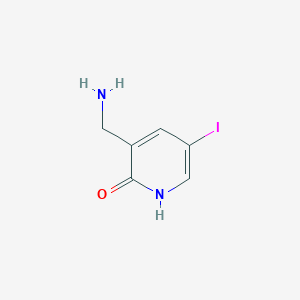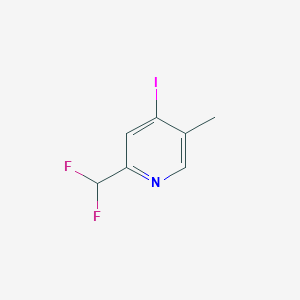
3-Bromo-1-ethylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-ethylpiperidin-2-one: is a chemical compound with the molecular formula C7H12BrNO It belongs to the class of piperidinones, which are six-membered heterocyclic compounds containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-ethylpiperidin-2-one typically involves the bromination of 1-ethylpiperidin-2-one. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Bromo-1-ethylpiperidin-2-one can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of 3-bromo-1-ethylpiperidine.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: 3-bromo-1-ethylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-1-ethylpiperidin-2-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated piperidinones on biological systems. It can be used in the development of new drugs or as a tool to investigate biological pathways.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-ethylpiperidin-2-one depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom can play a crucial role in modulating the compound’s reactivity and binding affinity to its targets. The exact pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
1-Ethylpiperidin-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Chloro-1-ethylpiperidin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Bromo-1-methylpiperidin-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness: 3-Bromo-1-ethylpiperidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can influence the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H12BrNO |
|---|---|
Peso molecular |
206.08 g/mol |
Nombre IUPAC |
3-bromo-1-ethylpiperidin-2-one |
InChI |
InChI=1S/C7H12BrNO/c1-2-9-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3 |
Clave InChI |
QMNCTCDOZNVJIC-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC(C1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)


![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)

![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)
![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)

![1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone](/img/structure/B13131680.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)


